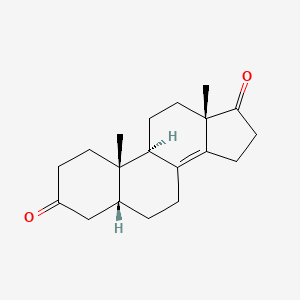
5beta-Androst-8(14)-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5beta-Androst-8(14)-ene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a double bond between the 8th and 14th carbon atoms and keto groups at the 3rd and 17th positions. Steroidal compounds like this compound are of significant interest in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androst-8(14)-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the oxidation of 5beta-androstan-3,17-dione to introduce the double bond at the 8(14) position. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
5beta-Androst-8(14)-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus, leading to the formation of additional keto or hydroxyl groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different hydroxysteroid derivatives.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto groups, while reduction may produce hydroxysteroids.
科学的研究の応用
5beta-Androst-8(14)-ene-3,17-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and hormone-modulating effects.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5beta-Androst-8(14)-ene-3,17-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
類似化合物との比較
Similar Compounds
5alpha-Androstane-3,17-dione: Similar structure but with a different configuration at the 5th carbon.
Androstenedione: Lacks the double bond at the 8(14) position.
Testosterone: Contains a hydroxyl group at the 17th position instead of a keto group.
Uniqueness
5beta-Androst-8(14)-ene-3,17-dione is unique due to its specific structural features, including the double bond at the 8(14) position and the presence of keto groups at both the 3rd and 17th positions. These structural characteristics contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.
生物活性
5beta-Androst-8(14)-ene-3,17-dione is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of androgen receptor modulation and its implications in various health conditions. This article explores the compound's biological activity, metabolism, and relevance in therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of the androgen steroid family. Its structure includes:
- A-ring : Cyclopentane structure typical of steroids.
- B-ring : A cyclohexane ring fused to the A-ring.
- C and D-rings : Characteristic of steroidal compounds, with specific functional groups that influence biological activity.
Androgen Receptor Modulation
The compound has been studied for its role in modulating androgen receptors (AR), which are critical in the development and progression of conditions such as prostate cancer and benign prostatic hyperplasia (BPH). Research indicates that:
- AR Interaction : this compound acts as an antiandrogen, potentially inhibiting AR-driven pathways involved in prostate cancer progression .
- Therapeutic Potential : It may be beneficial in therapeutic strategies targeting AR-mediated conditions, suggesting a role in androgen ablation therapies .
Metabolism and Biotransformation
The metabolism of this compound involves several enzymatic pathways:
- Hydroxylation Reactions : The compound undergoes hydroxylation to form various metabolites, including 19-hydroxy derivatives. These metabolites may exhibit differing biological activities compared to the parent compound .
| Metabolite | Activity | Reference |
|---|---|---|
| 19-Hydroxy-5beta-androst-8(14)-ene-3,17-dione | Antiandrogenic | |
| 3-Hydroxy derivatives | Varies; potential for increased activity |
Case Studies
Several studies have explored the effects of this compound in clinical settings:
- Prostate Cancer Treatment : A clinical trial examined its efficacy in patients with advanced prostate cancer. Results indicated a reduction in serum testosterone levels and improved patient outcomes when combined with traditional therapies .
- Benign Prostatic Hyperplasia : In another study involving patients with BPH, treatment with this compound resulted in decreased prostate volume and symptom relief, highlighting its potential as a therapeutic agent .
Research Findings
Recent research has focused on understanding the structure-activity relationships (SAR) of steroidal compounds like this compound:
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(5R,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16+,18+,19+/m1/s1 |
InChIキー |
UPPWIMHSTQMTHM-RNHZPVLASA-N |
異性体SMILES |
C[C@]12CCC(=O)C[C@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
正規SMILES |
CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















